molecular formula C21H22N4O3S B2733489 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-03-7

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2733489
CAS RN: 900004-03-7
M. Wt: 410.49
InChI Key: HAJKOKDVSDZMIH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a dihydroquinoline moiety, a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety, and a thioether linkage .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Evaluation

Microwave-assisted synthesis offers a greener, more efficient pathway for creating novel chemical compounds, including those based on the complex structure of 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This method not only enhances yields and reduces reaction times but also minimizes environmental impact due to its closed-system operation. A study by Faty, Rashed, and Youssef (2015) demonstrates the successful application of microwave-assisted conditions to synthesize spiro derivatives, including spiroisoquinoline and spiropyrido[4,3-d]-pyrimidine derivatives, with notable antimicrobial activities against selected species (Faty, Rashed, & Youssef, 2015).

Antibacterial Activity and Selectivity

The detailed structure and reactivity of compounds like this compound contribute significantly to their biological activity. Johnson et al. (1989) explored the antibacterial efficacy of related 2,4-diamino-5-benzylpyrimidine derivatives, emphasizing the potential of these compounds in inhibiting bacterial dihydrofolate reductase with high specificity, leading to outstanding antibacterial activity against various Gram-positive organisms. This study underscores the importance of molecular design in enhancing the selectivity and potency of antibacterial agents (Johnson, Rauchman, Baccanari, & Roth, 1989).

Radical Cyclization for Pyrimidine-Annulated Heterocycles

The synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, through radical cyclization, presents a novel approach to creating heterocyclic compounds with potential applications in medicinal chemistry and material science. Majumdar and Mukhopadhyay (2003) highlighted the efficiency of this method in generating complex structures, opening new avenues for the development of novel therapeutic agents and functional materials (Majumdar & Mukhopadhyay, 2003).

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-11-22-19-17(20(27)24(3)21(28)23(19)2)18(13)29-12-16(26)25-10-6-8-14-7-4-5-9-15(14)25/h4-5,7,9,11H,6,8,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKOKDVSDZMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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